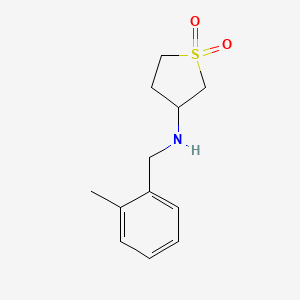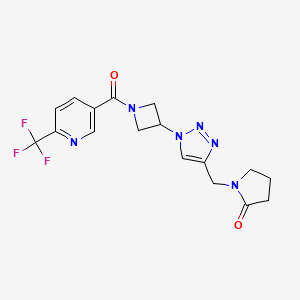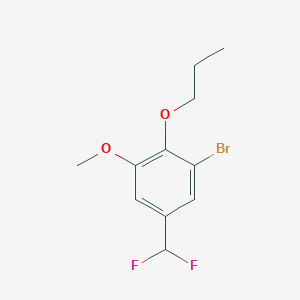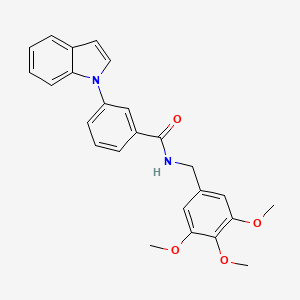
1-cyclopentyl-1H-pyrrole-2-carbaldehyde
Descripción general
Descripción
“1-cyclopentyl-1H-pyrrole-2-carbaldehyde” is a chemical compound with the formula C10H13NO . It is a derivative of pyrrole, which is a heterocyclic aromatic organic compound . The compound is used for research purposes .
Synthesis Analysis
The synthesis of pyrrole derivatives, such as “1-cyclopentyl-1H-pyrrole-2-carbaldehyde”, often involves the Paal-Knorr Pyrrole Synthesis, which is a chemical reaction that synthesizes substituted pyrroles . This reaction involves the condensation of primary amines with 1,4-diketones . Other methods include the condensation of glucose and amino acid derivatives in vitro .Molecular Structure Analysis
The molecular structure of “1-cyclopentyl-1H-pyrrole-2-carbaldehyde” consists of a pyrrole ring attached to a cyclopentyl group and a carbaldehyde group . The molecular weight of the compound is 163.22 .Mecanismo De Acción
Target of Action
It is known that pyrrolopyrazine derivatives, which include a pyrrole ring, have exhibited various biological activities such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It is likely that the compound interacts with its targets in a manner similar to other pyrrolopyrazine derivatives . These interactions may result in changes to the function or activity of the target, leading to the observed biological effects .
Biochemical Pathways
Given the wide range of biological activities associated with pyrrolopyrazine derivatives, it is likely that multiple pathways are affected . These could include pathways related to inflammation, microbial growth, tumor growth, and kinase activity .
Result of Action
Given the biological activities associated with similar compounds, it is likely that the compound has a range of effects at the molecular and cellular level .
Propiedades
IUPAC Name |
1-cyclopentylpyrrole-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c12-8-10-6-3-7-11(10)9-4-1-2-5-9/h3,6-9H,1-2,4-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGODSQVXIILUQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=CC=C2C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclopentyl-1H-pyrrole-2-carbaldehyde | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(5-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2784018.png)

![N~4~-(2,5-dimethoxyphenyl)-N~6~-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2784021.png)
![(3R)-3-Methyl-2-azaspiro[4.4]nonane;hydrochloride](/img/structure/B2784022.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2784026.png)
![BEnzyl N-[3,5-bis(trifluoromethyl)phenyl]carbamate](/img/structure/B2784027.png)


![N-[1-(2-Naphthalenyl)ethyl]formamide](/img/structure/B2784032.png)
![ethyl 3-{[(4-ethoxyphenyl)carbamoyl]methyl}-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate](/img/structure/B2784034.png)
![6-(3-Fluorophenyl)-2-[1-(2-methylsulfonylbenzoyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2784035.png)
![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-(pyridin-2-yloxy)benzamide](/img/structure/B2784036.png)
